molecular formula C24H29NO7S B11394537 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11394537
M. Wt: 475.6 g/mol
InChI Key: FRVWRRIFHJCYIW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dioxidotetrahydrothiophene ring, a prop-2-en-1-yloxy group, and a trimethoxybenzyl moiety attached to a benzamide backbone. Its multifaceted structure suggests diverse reactivity and potential utility in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-mercapto-1,1-dioxidotetrahydrothiophene, 4-hydroxybenzaldehyde, and 3,4,5-trimethoxybenzylamine.

    Step 1: The 3-mercapto-1,1-dioxidotetrahydrothiophene undergoes a nucleophilic substitution reaction with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate to form the intermediate 4-(prop-2-en-1-yloxy)benzaldehyde.

    Step 2: The intermediate is then subjected to reductive amination with 3,4,5-trimethoxybenzylamine using a reducing agent such as sodium cyanoborohydride to yield the final product, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize yield.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes due to its unique structure.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in oncology and neurology.

    Therapeutic Agents: Potential use in designing therapeutic agents targeting specific molecular pathways.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The trimethoxybenzyl group is known for its ability to enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5-trimethoxybenzyl)-4-hydroxybenzamide: Shares the trimethoxybenzyl and benzamide moieties but lacks the dioxidotetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxybenzamide: Contains the dioxidotetrahydrothiophene ring and benzamide moiety but lacks the trimethoxybenzyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the dioxidotetrahydrothiophene ring, prop-2-en-1-yloxy group, and trimethoxybenzyl moiety in a single molecule is uncommon, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H29NO7S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C24H29NO7S/c1-5-11-32-20-8-6-18(7-9-20)24(26)25(19-10-12-33(27,28)16-19)15-17-13-21(29-2)23(31-4)22(14-17)30-3/h5-9,13-14,19H,1,10-12,15-16H2,2-4H3

InChI Key

FRVWRRIFHJCYIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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